Elgodipine hydrochloride

Calcium channel pharmacology Vascular biology Patch-clamp electrophysiology

Elgodipine hydrochloride is a phenyldihydropyridine derivative functioning as a calcium channel antagonist with a pharmacodynamic profile that distinguishes it from first-generation dihydropyridines. It inhibits both T-type and L-type voltage-gated calcium channels, with half-inhibition concentrations of 32 nM and 2.3 nM respectively in vascular myocytes.

Molecular Formula C29H34ClFN2O6
Molecular Weight 561.0 g/mol
CAS No. 121489-04-1
Cat. No. B055865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElgodipine hydrochloride
CAS121489-04-1
Synonymselgodipine
IQB 875
IQB-875
isopropyl (2-(N-methyl-N-(4-fluorobenzyl)amine)ethyl-2,6-dimethyl-4-(2',3'-methylenedioxyphenyl)-1,5-dihydropyridine-3,5-dicarboxylate)
Molecular FormulaC29H34ClFN2O6
Molecular Weight561.0 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=C3C(=CC=C2)OCO3)C(=O)OCCN(C)CC4=CC=C(C=C4)F.Cl
InChIInChI=1S/C29H33FN2O6.ClH/c1-17(2)38-29(34)25-19(4)31-18(3)24(26(25)22-7-6-8-23-27(22)37-16-36-23)28(33)35-14-13-32(5)15-20-9-11-21(30)12-10-20;/h6-12,17,26,31H,13-16H2,1-5H3;1H
InChIKeyJBKDMKOYLBVOOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Elgodipine Hydrochloride (CAS 121489-04-1) – Product Baseline and Class Context for Research Procurement


Elgodipine hydrochloride is a phenyldihydropyridine derivative functioning as a calcium channel antagonist with a pharmacodynamic profile that distinguishes it from first-generation dihydropyridines [1]. It inhibits both T-type and L-type voltage-gated calcium channels, with half-inhibition concentrations of 32 nM and 2.3 nM respectively in vascular myocytes [2]. Its hemodynamic effects place it in an intermediate position between conventional dihydropyridines and non-dihydropyridine agents such as verapamil, characterized by effective vasodilation without reflex tachycardia [3].

Why Elgodipine Hydrochloride Cannot Be Replaced by Other Dihydropyridine Calcium Blockers in Research Protocols


Substituting elgodipine with other dihydropyridine (DHP) calcium channel blockers such as nifedipine or nicardipine in experimental protocols introduces confounding variables that can invalidate mechanistic or pharmacological conclusions. Elgodipine exhibits a unique dual-channel blockade profile (T-type IC50 32 nM; L-type IC50 2.3 nM) that is absent in L-type-selective DHPs like nifedipine (T-type IC50 1,200 nM) [1]. Furthermore, elgodipine produces vasodilation without the reflex tachycardia characteristic of nicardipine, maintaining myocardial oxygen consumption at baseline levels [2]. These functional and electrophysiological distinctions mean that experimental outcomes—particularly in ischemia-reperfusion, angina, or metabolic studies—cannot be generalized across this compound class without direct comparative data.

Quantitative Differentiation of Elgodipine Hydrochloride: Head-to-Head Evidence Against Key Comparators


Dual T- and L-Type Channel Blockade Potency Compared to Nifedipine

Elgodipine inhibits both T-type and L-type calcium channels with IC50 values of 32 nM and 2.3 nM respectively in rat portal vein myocytes [1]. In contrast, nifedipine—a prototypical DHP—displays weak T-type activity, with a reported IC50 of 1,200 nM on recombinant T-type channels while retaining high L-type potency (IC50 0.14 nM) [2]. This represents an approximate 37.5-fold difference in T-type channel potency.

Calcium channel pharmacology Vascular biology Patch-clamp electrophysiology

Suppression of Reflex Tachycardia and Myocardial Oxygen Consumption Versus Nicardipine

In a direct head-to-head study in chloralose-anesthetized dogs, elgodipine (1–30 µg/kg i.v.) produced systemic and coronary vasodilation comparable to nicardipine but with significantly less reflex inotropy and little or no reflex tachycardia. Critically, elgodipine did not increase myocardial oxygen consumption (MVO2), whereas nicardipine did [1]. Under autonomic blockade, elgodipine was approximately ten times more potent than nicardipine as a decelerator agent.

Cardiovascular pharmacology Hemodynamics Angina models

Superior Tissue Selectivity in Mesenteric Resistance Vessels Compared to Nisoldipine

Elgodipine and nisoldipine were compared directly on contractile responses of various isolated blood vessels. Elgodipine exhibited substantially greater potency in mesenteric resistance vessels, with an IC50 of 8.0 ± 2.1 × 10⁻¹² M for high K⁺-induced contraction. The tissue selectivity—whereby elgodipine's action was more pronounced in resistance and coronary arteries than in aorta or femoral arteries—was more apparent for elgodipine than for nisoldipine [1]. In portal vein, elgodipine showed an IC50 of 6.5 ± 0.9 × 10⁻⁸ M compared to nisoldipine's 8.5 ± 1.3 × 10⁻⁸ M.

Vascular pharmacology Tissue selectivity Resistance artery function

Use-Dependent Block Mechanism Distinct from Oxodipine in Cardiomyocytes

In rat cultured neonatal ventricular myocytes, elgodipine induced mainly a use-dependent block of L-type Ca²⁺ current (ICaL), whereas oxodipine exhibited primarily a tonic block [1]. Elgodipine inhibited ICaL with an IC50 of 0.33 µM and T-type current (ICaT) with an IC50 of 2.18 µM, compared to oxodipine's IC50 values of 0.24 µM (ICaL) and 0.41 µM (ICaT). Both compounds increased their inhibitory potency by at least one order of magnitude when cells were partially depolarized.

Cardiac electrophysiology Calcium channel blockade Drug mechanism

Differential Modulation of Insulin Release Compared to Verapamil

In conscious rabbits, elgodipine (35 ng kg⁻¹ min⁻¹ i.v.) suppressed the isoprenaline-induced increase in circulating insulin, an effect not observed with verapamil (0.17 µg kg⁻¹ min⁻¹ i.v.) [1]. Conversely, verapamil modestly enhanced the blood glucose increase induced by isoprenaline, while elgodipine did not. Both drugs enhanced the rise in plasma lactate, but only elgodipine potentiated the lipolytic effect of the agonist. In isolated pancreatic islets, elgodipine (10⁻⁶ M) blocked forskolin-induced insulin release.

Metabolic pharmacology Calcium antagonists Insulin secretion

Optimal Research Application Scenarios for Elgodipine Hydrochloride Based on Quantitative Differentiation Evidence


Experimental Models of Stable Angina Requiring Rate-Pressure Product Control

In protocols modeling exercise-induced angina or myocardial ischemia, elgodipine's ability to reduce systemic vascular resistance without triggering reflex tachycardia—directly demonstrated against nicardipine [1]—makes it the preferred dihydropyridine. Its intermediate pharmacodynamic profile, lying between classical DHPs and verapamil-like agents [2], provides vasodilation while maintaining favorable myocardial oxygen supply-demand balance. The 10-fold greater decelerator potency compared to nicardipine under autonomic blockade further supports its use in studies where heart rate is a critical endpoint.

T-Type Calcium Channel Pharmacology and Hypertrophy Research

Elgodipine is uniquely suited for research on T-type calcium channel biology among dihydropyridines. With a T-type IC50 of 32 nM—approximately 37.5-fold more potent than nifedipine's 1,200 nM [1]—it enables dual T/L-type channel blockade at concentrations that are experimentally feasible. This is particularly relevant for cardiac hypertrophy models, where T-type channel re-expression occurs, and for pain or epilepsy research involving T-type channel subtypes [2].

Microvascular and Resistance Artery Functional Studies

For protocols requiring selective targeting of peripheral resistance vessels, elgodipine's sub-picomolar potency in mesenteric resistance arteries (IC50 8.0 × 10⁻¹² M) and its greater tissue selectivity compared to nisoldipine [1] make it a highly precise pharmacological tool. Its use-dependent block mechanism further enhances activity at elevated stimulation frequencies [2], which can be advantageous in experimental setups simulating sympathetic activation.

Calcium Antagonist Metabolic Interaction Studies

Elgodipine's distinct metabolic profile—suppressing isoprenaline-induced insulin release while potentiating lipolysis, effects not shared by verapamil [1]—positions it as a valuable compound for investigating the interplay between L-type/T-type calcium channel blockade and endocrine pancreatic function. Researchers studying calcium channel blocker effects on glucose homeostasis or metabolic syndrome should consider elgodipine over verapamil or nifedipine when differential metabolic endpoints are of interest.

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